copper(2+) ion bis(2-hydroxy-3-methoxybenzoate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

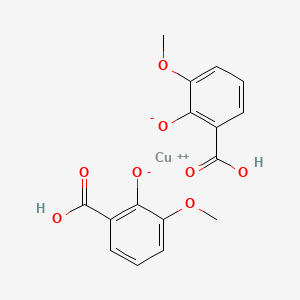

Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) is a coordination compound where copper(II) ions are complexed with two molecules of 2-hydroxy-3-methoxybenzoate

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-3-methoxybenzoic acid, also known as 3-Methoxysalicylic acid , is the high affinity IgE receptor (FcεRI) on the surface of mast cells . Mast cells play a crucial role in IgE-mediated allergic reactions, such as asthma, atopic dermatitis, and rhinitis .

Mode of Action

2-Hydroxy-3-methoxybenzoic acid interacts with its target, the FcεRI receptor, by modulating the signaling pathways downstream of this receptor . This modulation suppresses the mast cell-mediated allergic inflammatory response .

Biochemical Pathways

The compound affects the FcεRI signaling pathway, which is involved in the activation of mast cells during an allergic response . By modulating this pathway, 2-Hydroxy-3-methoxybenzoic acid can attenuate the allergic reaction mediated by mast cells .

Pharmacokinetics

It’s known that the compound has been used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 2-Hydroxy-3-methoxybenzoic acid’s action include the suppression of the mast cell-mediated allergic inflammatory response . This is achieved by blocking the signaling pathways downstream of the FcεRI receptor on the surface of mast cells .

Action Environment

It’s worth noting that the compound’s melting point is 147-150°c (lit) , suggesting that it is stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) typically involves the reaction of copper(II) salts with 2-hydroxy-3-methoxybenzoic acid under controlled conditions. A common method includes dissolving copper(II) acetate in water and adding 2-hydroxy-3-methoxybenzoic acid, followed by adjusting the pH to facilitate complex formation. The reaction mixture is then stirred and heated to promote the formation of the desired complex .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated pH control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) can undergo various chemical reactions, including:

Oxidation and Reduction: Copper(II) can be reduced to copper(I) or elemental copper under appropriate conditions.

Substitution Reactions: The methoxybenzoate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Ligands such as bipyridine or ethylenediamine in the presence of a base.

Major Products:

Oxidation: Copper oxides or hydroxides.

Reduction: Copper(I) complexes or elemental copper.

Substitution: New copper complexes with different ligands.

Scientific Research Applications

Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) has several applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the development of new materials with specific magnetic and electronic properties

Comparison with Similar Compounds

- Copper(2+) ion bis(2-hydroxy-4-methoxybenzoate)

- Copper(2+) ion bis(2-hydroxy-3-methylbenzoate)

- Copper(2+) ion bis(2-hydroxy-4-methylbenzoate)

Comparison: Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) is unique due to the specific positioning of the methoxy group, which can influence the compound’s reactivity and binding properties. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name |

copper;2-carboxy-6-methoxyphenolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8O4.Cu/c2*1-12-6-4-2-3-5(7(6)9)8(10)11;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYMYCVWGPOAJO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[O-])C(=O)O.COC1=CC=CC(=C1[O-])C(=O)O.[Cu+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14CuO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2930738.png)

![2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2930740.png)

![2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2930743.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2930745.png)

![5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2930747.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2930750.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2930752.png)

![2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2930753.png)

![Methyl 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-2-(ethylthio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930754.png)

![1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2930755.png)

![Ethyl 1-({3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-3-carboxylate](/img/structure/B2930757.png)